molecular formula C8H13N B15314169 rac-(1R,2R)-2-ethynylcyclohexan-1-amine

rac-(1R,2R)-2-ethynylcyclohexan-1-amine

Cat. No.: B15314169
M. Wt: 123.20 g/mol
InChI Key: GCOGSTNVDOEXPM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-ethynylcyclohexan-1-amine: is a chiral compound with a unique structure that includes an ethynyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-ethynylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group and the amine functionality.

    Amination: The amine group is introduced via reductive amination, where the intermediate product reacts with an amine source under reducing conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(1R,2R)-2-ethynylcyclohexan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Ethyl-substituted cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amine and ethynyl groups.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: In the industrial sector, rac-(1R,2R)-2-ethynylcyclohexan-1-amine can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-ethynylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • rac-(1R,2R)-2-ethoxycyclohexan-1-amine
  • rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid

Comparison: rac-(1R,2R)-2-ethynylcyclohexan-1-amine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for π-π interactions. In contrast, similar compounds with ethoxy or isopropoxycarbonyl groups may exhibit different reactivity and binding properties, making this compound a valuable compound for specific applications.

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

(1R,2R)-2-ethynylcyclohexan-1-amine

InChI

InChI=1S/C8H13N/c1-2-7-5-3-4-6-8(7)9/h1,7-8H,3-6,9H2/t7-,8+/m0/s1

InChI Key

GCOGSTNVDOEXPM-JGVFFNPUSA-N

Isomeric SMILES

C#C[C@H]1CCCC[C@H]1N

Canonical SMILES

C#CC1CCCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.